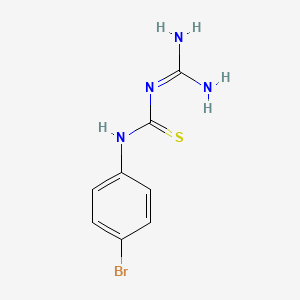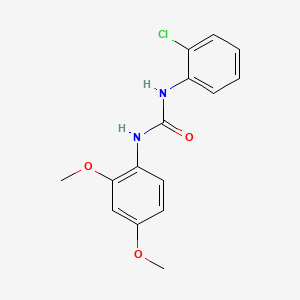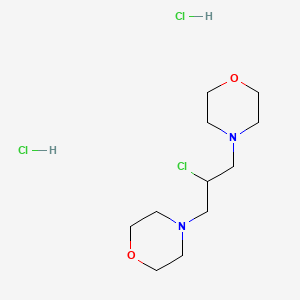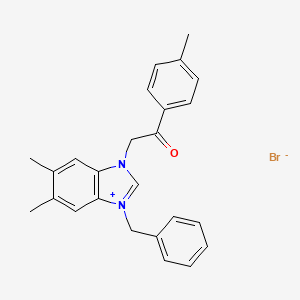
Plumbane, dibromodiphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbane, dibromodiphenyl- is a chemical compound with the molecular formula C12H10Br2Pb It is a derivative of plumbane, where two phenyl groups are substituted with bromine atoms
Vorbereitungsmethoden
The synthesis of plumbane, dibromodiphenyl- typically involves the reaction of lead compounds with brominated diphenyl precursors. One common method is the reaction of lead(II) acetate with 4,4’-dibromodiphenyl ether in the presence of a reducing agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction .
Analyse Chemischer Reaktionen
Plumbane, dibromodiphenyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and brominated diphenyl derivatives.
Reduction: Reduction reactions can convert plumbane, dibromodiphenyl- to lead metal and hydrogen bromide.
Substitution: It can undergo substitution reactions where the bromine atoms are replaced by other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Plumbane, dibromodiphenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of flame retardants and other industrial chemicals
Wirkmechanismus
The mechanism of action of plumbane, dibromodiphenyl- involves its interaction with various molecular targets. In oxidation reactions, it acts as a source of bromine and lead ions, which can interact with other molecules to form new compounds. The pathways involved in these reactions include electron transfer and radical formation, leading to the formation of oxidized products .
Vergleich Mit ähnlichen Verbindungen
Plumbane, dibromodiphenyl- can be compared with other similar compounds such as:
Plumbane (PbH4): A simpler lead hydride with different chemical properties and reactivity.
Decabromodiphenyl ether (decaBDE): A brominated diphenyl ether used as a flame retardant, which shares some structural similarities but has different applications and reactivity.
Tetraethyllead (Pb(C2H5)4): An organolead compound used as an anti-knock agent in gasoline, with different chemical behavior and applications
Eigenschaften
CAS-Nummer |
3124-29-6 |
|---|---|
Molekularformel |
C12H10Br2Pb |
Molekulargewicht |
521 g/mol |
IUPAC-Name |
dibromo(diphenyl)plumbane |
InChI |
InChI=1S/2C6H5.2BrH.Pb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
HUFBGSAPHMBMBT-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


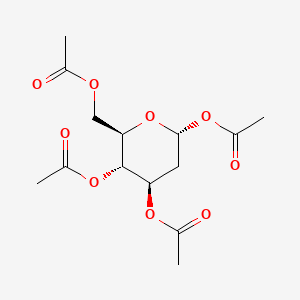
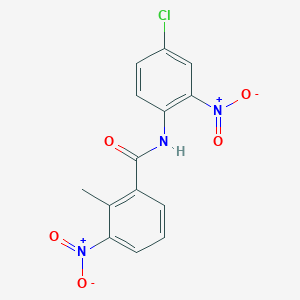
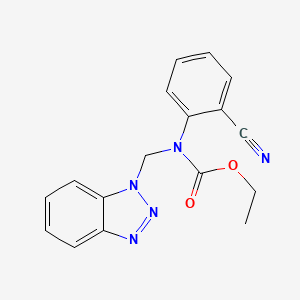


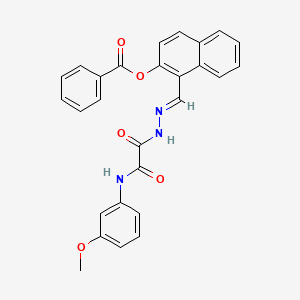

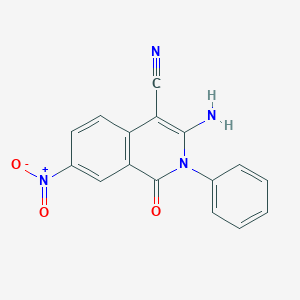
![Bicyclo[9.3.1]pentadec-11-en-13-one](/img/structure/B11944181.png)
